molecular formula C13H13N3O2 B10934301 N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10934301
M. Wt: 243.26 g/mol
InChI Key: YZNPTEOEUOXGHQ-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridine ring attached to a tetrahydrobenzoxazole moiety, with a carboxamide group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the following steps:

    Formation of the Tetrahydrobenzoxazole Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridine boronic acid or ester and a halogenated tetrahydrobenzoxazole intermediate.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group, which can be achieved through an amidation reaction using an appropriate amine and a carboxylic acid derivative or its activated form (e.g., an acid chloride or anhydride).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.

    Substitution: Halogens, nucleophiles, and other substituents under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but lacking the tetrahydrobenzoxazole moiety.

    N-(pyridin-4-yl)pyridine-3,5-dicarboxamide: A compound with a similar pyridine ring but different functional groups.

Uniqueness

N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to the presence of the tetrahydrobenzoxazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-pyridin-4-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c17-13(15-9-5-7-14-8-6-9)12-10-3-1-2-4-11(10)18-16-12/h5-8H,1-4H2,(H,14,15,17)

InChI Key

YZNPTEOEUOXGHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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